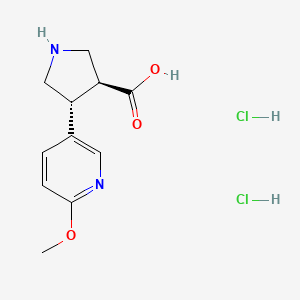
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxypyridinyl group and a carboxylic acid group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the methoxypyridinyl group, and the addition of the carboxylic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxypyridinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine with a similar core structure.
Uniqueness
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL is unique due to its specific stereochemistry and the presence of both a methoxypyridinyl group and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16Cl2N2O3 |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
(3S,4R)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m0../s1 |
InChI Key |
AQMHCRQCANKFFA-DBEJOZALSA-N |
SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl.Cl |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





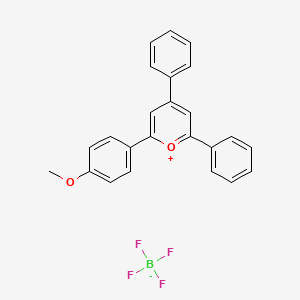
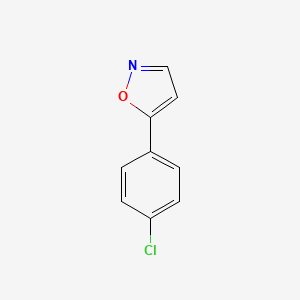
![5-Nitrospiro[benzimidazole-2,1'-cyclopentane]1,3-dioxide](/img/structure/B1635405.png)
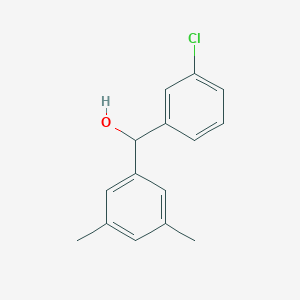
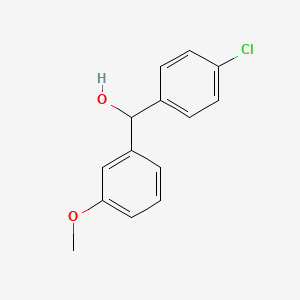

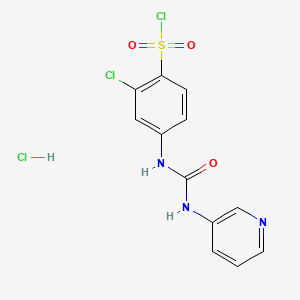
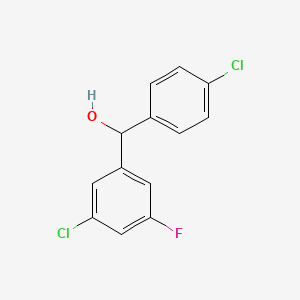
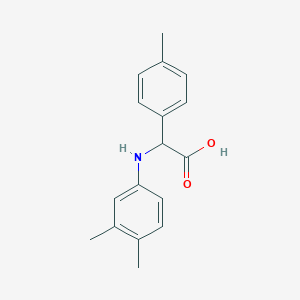

![5-[(2-ethylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B1635435.png)
